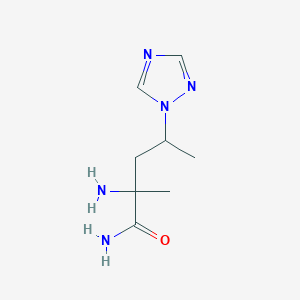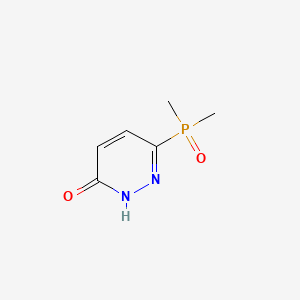
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is a high-purity ether compound with a molecular weight of 242.76 g/mol. This clear, colorless liquid is known for its unique blend of chemical properties, making it valuable for a wide range of applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(3,3-Dimethylbutoxy)propan-1-ol with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The reaction proceeds as follows:
3-(3,3-Dimethylbutoxy)propan-1-ol+Thionyl chloride→3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride+Hydrogen chloride+Sulfur dioxide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: Base catalysts like triethylamine
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonate esters: Formed by the reaction with alcohols
Sulfonate thioesters: Formed by the reaction with thiols
Applications De Recherche Scientifique
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: In the synthesis of sulfonamide-based drugs.
Material Science: As a precursor for the synthesis of sulfonate-based polymers and materials.
Biochemistry: In the modification of biomolecules for studying protein-ligand interactions.
Mécanisme D'action
The mechanism by which 3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group reacts with nucleophiles, leading to the formation of stable sulfonamide, sulfonate ester, or sulfonate thioester linkages. These reactions are crucial in modifying the chemical properties of target molecules, enabling their use in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(3,3-Dimethylbutoxy)propane-1-sulfonic acid
- 3-(3,3-Dimethylbutoxy)propane-1-sulfonamide
- 3-(3,3-Dimethylbutoxy)propane-1-sulfonate ester
Uniqueness
3-(3,3-Dimethylbutoxy)propane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various sulfonyl derivatives. Its ability to introduce sulfonyl groups into organic molecules makes it a valuable reagent in synthetic chemistry, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H19ClO3S |
|---|---|
Poids moléculaire |
242.76 g/mol |
Nom IUPAC |
3-(3,3-dimethylbutoxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO3S/c1-9(2,3)5-7-13-6-4-8-14(10,11)12/h4-8H2,1-3H3 |
Clé InChI |
FDXLLQYPUQGXFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCOCCCS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


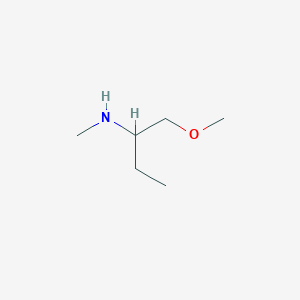

amino}acetate](/img/structure/B13484070.png)
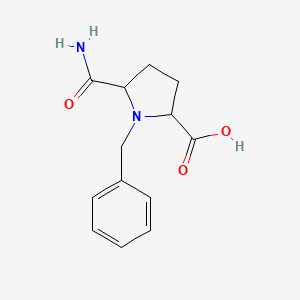
![Tert-butyl 2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13484082.png)
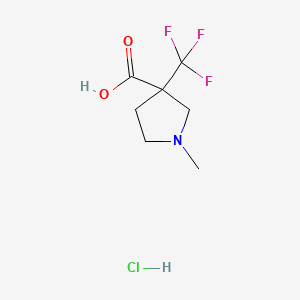
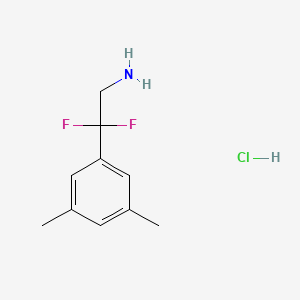

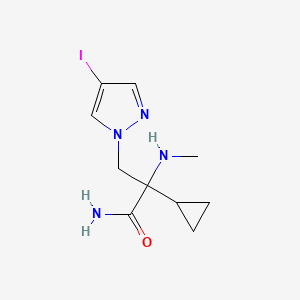

![5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyrazine HCL](/img/structure/B13484118.png)
![2-Methyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13484121.png)
